Home > Products > Screening Compounds P137092 > 4-tert-butyl-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide
4-tert-butyl-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide -

4-tert-butyl-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide

Catalog Number: EVT-3637643
CAS Number:
Molecular Formula: C24H23N3O4
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ibrutinib

While Ibrutinib does not share direct structural similarities with 4-tert-butyl-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide, it served as a foundational compound in the development of a new type II FLT3 kinase inhibitor, CHMFL-FLT3-213 []. Researchers observed that Ibrutinib displayed moderate yet selective inhibitory action against FLT3-ITD positive AML cells []. This discovery inspired further investigation using a structure-guided drug design approach, ultimately leading to the development of CHMFL-FLT3-213 as a more potent inhibitor. While the exact structural modifications are not provided in the context, the research suggests that Ibrutinib's activity against FLT3-ITD positive AML cells hinted at the potential for designing new inhibitors with enhanced potency.

CHMFL-FLT3-213

CHMFL-FLT3-213 is a potent, experimentally validated type II FLT3 kinase inhibitor []. Developed through a structure-guided approach, this compound exhibits strong inhibitory effects against FLT3-ITD mutants, including those associated with oncogenic mutations such as FLT3-D835Y/H/V, FLT3-ITD-D835Y/I/N/A/G/Del, and FLT3-ITD-F691L []. CHMFL-FLT3-213 demonstrates significant impact on FLT3-ITD mediated signaling pathways within cells, inducing apoptosis by causing cell cycle arrest at the G0/G1 phase []. In vivo studies have shown promising results with CHMFL-FLT3-213 demonstrating acceptable bioavailability and significant tumor growth suppression in a MV4-11 xenograft model. Notably, these effects were achieved without causing noticeable toxicity []. This profile makes CHMFL-FLT3-213 a potential drug candidate for treating FLT3-ITD positive AML.

While the specific structure of CHMFL-FLT3-213 is not fully disclosed, the paper indicates its development was based on modifying Ibrutinib []. Because Ibrutinib was used as a starting point to develop CHMFL-FLT3-213, it's reasonable to assume they share some structural similarities. The research emphasizes CHMFL-FLT3-213's classification as a type II kinase inhibitor, suggesting that it binds to the inactive conformation of the FLT3 kinase, similar to other type II inhibitors []. This mechanism distinguishes it from type I inhibitors, which bind to the active kinase conformation. Although the precise structural relationship between CHMFL-FLT3-213 and 4-tert-butyl-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide remains unknown, understanding their shared classification as kinase inhibitors, and CHMFL-FLT3-213's connection to Ibrutinib, provides valuable context for interpreting its potential relevance as a related compound.

Properties

Product Name

4-tert-butyl-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide

IUPAC Name

4-tert-butyl-N-[3-[(4-nitrobenzoyl)amino]phenyl]benzamide

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H23N3O4/c1-24(2,3)18-11-7-16(8-12-18)22(28)25-19-5-4-6-20(15-19)26-23(29)17-9-13-21(14-10-17)27(30)31/h4-15H,1-3H3,(H,25,28)(H,26,29)

InChI Key

DKEMNVGNGZGHLW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.